
Ethyl 2-(3,4-difluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(3,4-difluoro-phenoxy)acetate is an organic compound characterized by its molecular structure, which includes an ethyl group attached to a 2-(3,4-difluoro-phenoxy)acetate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorophenol and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 2-(3,4-difluoro-phenoxy)acetic acid.
Reduction: 2-(3,4-difluoro-phenoxy)ethanol.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(3,4-difluoro-phenoxy)acetate serves as a precursor in the synthesis of various biologically active compounds. Its structural similarity to other active molecules allows it to be utilized in drug design and development.
Case Studies
- Heterocyclic Compounds : Research has shown that derivatives of this compound can lead to the synthesis of new heterocycles with potential therapeutic applications. For instance, studies have demonstrated the successful synthesis of compounds like 6-hydroxypyrimidine and quinolin derivatives using this compound as a starting material .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for developing new drugs targeting enzyme-related diseases. The presence of fluorine enhances binding affinity due to increased metabolic stability.
Agrochemical Applications
The compound is also explored in the development of agrochemicals. Its unique properties allow it to serve as an effective herbicide or pesticide.
Data Table: Agrochemical Properties
Property | Value |
---|---|
Solubility in Water | Low |
Stability under UV Light | High |
Biological Activity | Moderate to High |
Material Science
In materials science, this compound is being studied for its potential use in developing advanced materials with specific thermal and chemical properties.
Applications in Polymer Chemistry
- The compound can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal resistance and mechanical strength.
Mechanism of Action
The mechanism by which Ethyl 2-(3,4-difluoro-phenoxy)acetate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-phenoxy)acetate: Similar structure but with only one fluorine atom.
Ethyl 2-(3,4,5-trifluoro-phenoxy)acetate: Contains an additional fluorine atom compared to Ethyl 2-(3,4-difluoro-phenoxy)acetate.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which can influence its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.
Biological Activity
Ethyl 2-(3,4-difluoro-phenoxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a difluorophenoxy moiety, enhances its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₀F₂O₃. The presence of fluorine atoms in the compound contributes to its thermal stability and influences its electron distribution, which can enhance binding affinity to biological targets.
The mechanism of action for this compound is primarily linked to its ability to interact with various enzymes and receptors in biological systems. The fluorine atoms can increase the compound's metabolic stability and alter its pharmacokinetic properties, making it a valuable candidate for drug design.
Biological Activity
1. Enzyme Inhibition:
Research indicates that compounds with similar structures have shown potential as enzyme inhibitors. For example, studies on related phenoxyacetic acid derivatives suggest that they can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases like cancer and inflammation .
2. Cytotoxicity:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be harnessed for anticancer therapies .
3. Antimicrobial Activity:
this compound has been evaluated for its antimicrobial properties. Preliminary data indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1: A study on ethyl 4,4-difluoro-4-phenoxyacetoacetate highlighted its role as a precursor in synthesizing biologically active heterocycles. These derivatives exhibited significant cytotoxicity against cancer cells, suggesting similar potential for this compound .
- Case Study 2: Research focusing on fluorinated amidoximes demonstrated that structural modifications could lead to enhanced inhibitory effects on specific enzymes. This finding supports the hypothesis that this compound could be optimized for greater biological efficacy through similar modifications .
Comparative Analysis
The following table summarizes the characteristics and biological activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₁₀H₁₀F₂O₃ | Cytotoxicity against cancer cells |
Ethyl 4,4-difluoro-4-phenoxyacetoacetate | C₁₁H₉F₂O₃ | Precursor for heterocycles |
Ethyl 2-(2-fluorophenoxy)acetate | C₉H₉FO₃ | Moderate enzyme inhibition |
Ethyl 2-(4-fluorophenoxy)acetate | C₉H₉FO₃ | Antimicrobial activity |
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDDYRQUELHGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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